molecular formula C23H20N2O3 B5079411 N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide

N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide

Cat. No.: B5079411
M. Wt: 372.4 g/mol
InChI Key: WGTCQGBOBVGZKE-UHFFFAOYSA-N
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Description

N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide: is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with benzoic acid derivatives under acidic conditions.

    Substitution Reaction: The phenyl group is introduced at the 2-position of the benzoxazole ring via a substitution reaction using phenyl halides or phenylboronic acids.

    Amidation: The final step involves the reaction of the benzoxazole derivative with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.

    Substitution: The benzoxazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Formation of 4-propoxybenzoic acid or 4-propoxybenzaldehyde.

    Reduction: Formation of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzylamine.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is investigated for its role as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity. The propoxybenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-1,3-benzoxazol-5-yl)-3-propoxybenzamide
  • N-(2-phenyl-1,3-benzoxazol-5-yl)-2-propoxybenzamide
  • N-(2-phenyl-1,3-benzoxazol-5-yl)-4-methoxybenzamide

Uniqueness

N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide is unique due to its specific substitution pattern, which can influence its biological activity and physicochemical properties. The propoxy group at the 4-position of the benzamide ring may confer distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-5-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-14-27-19-11-8-16(9-12-19)22(26)24-18-10-13-21-20(15-18)25-23(28-21)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTCQGBOBVGZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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